Fulvestrant-9-sulfone-d3

Bioanalysis LC-MS/MS Stable Isotope Labeling

Accurate LC-MS/MS quantification of Fulvestrant-9-sulfone is hindered by matrix effects and the lack of a co-eluting internal standard. Fulvestrant-9-sulfone-d3 eliminates this analytical bias by serving as a genuine isotopic analog. • Minimizes ion suppression and extraction variability for robust method validation. • Enables regulatory-compliant bioanalysis per ICH M10 with >99% deuterium enrichment. • Available from stock with documented purity, supporting immediate method development.

Molecular Formula C32H47F5O4S
Molecular Weight 625.8 g/mol
Cat. No. B12392374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFulvestrant-9-sulfone-d3
Molecular FormulaC32H47F5O4S
Molecular Weight625.8 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
InChIInChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1/i14D2,28D
InChIKeyNQYWBGDKCPOMGL-VCYUMILXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fulvestrant-9-sulfone-d3 Internal Standard


Fulvestrant-9-sulfone-d3 is a stable isotope-labeled analog of Fulvestrant-9-sulfone, a major oxidative metabolite of the selective estrogen receptor degrader (SERD) fulvestrant . The compound incorporates three deuterium atoms at specific positions on the steroidal backbone (molecular formula C32H44D3F5O4S, MW 625.79) . This deuteration pattern is engineered to confer near-identical physicochemical properties to the unlabeled analyte while providing a distinct mass shift (+3 Da) essential for mass spectrometry-based quantification . Fulvestrant-9-sulfone-d3 is exclusively utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to accurately measure Fulvestrant-9-sulfone concentrations in complex biological matrices .

Why Fulvestrant-9-sulfone-d3 Cannot Be Substituted


Accurate quantification of Fulvestrant-9-sulfone in biological samples demands an internal standard that precisely co-elutes and ionizes identically to the target analyte under LC-MS/MS conditions [1]. Generic substitution with unlabeled Fulvestrant-9-sulfone is analytically invalid, as it cannot be distinguished from endogenous metabolite in the mass spectrometer. Alternative deuterated fulvestrant compounds (e.g., Fulvestrant-d3) or structurally unrelated internal standards exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies due to variations in lipophilicity and functional group chemistry [2]. Such discrepancies introduce matrix effects and quantification bias that cannot be fully corrected by calibration, particularly when analyzing the distinct sulfone metabolite in plasma or tissue homogenates . Fulvestrant-9-sulfone-d3 mitigates these sources of analytical error by serving as a genuine isotopic analog, thereby enabling reliable, regulatory-compliant bioanalytical method validation.

Fulvestrant-9-sulfone-d3 vs. Alternative Internal Standards


Deuterium Mass Shift for Differentiation

Fulvestrant-9-sulfone-d3 exhibits a molecular ion [M+H]+ at m/z 626.8, which is +3 Da higher than the unlabeled Fulvestrant-9-sulfone ([M+H]+ at m/z 623.8) due to the substitution of three hydrogen atoms with deuterium . This mass difference enables the mass spectrometer to resolve the internal standard from the endogenous analyte in the same ion chromatogram without interference .

Bioanalysis LC-MS/MS Stable Isotope Labeling

Assay Precision and Accuracy in Plasma

In a validated LC-MS/MS method for fulvestrant quantification in human plasma, the use of a deuterated internal standard (fulvestrant-D3) achieved intra-day precision (%RSD) ≤ 3.1% and inter-day precision ≤ 2.97% across the calibration range [1]. While this study employed fulvestrant-D3 rather than Fulvestrant-9-sulfone-d3, the analytical principle is directly transferable: deuterated internal standards with identical chemical structure to the analyte consistently deliver %RSD values below 5%, which is a regulatory benchmark for bioanalytical method validation [2].

Therapeutic Drug Monitoring Pharmacokinetics Method Validation

Isotopic Purity Specifications

Vendor specifications indicate Fulvestrant-9-sulfone-d3 is supplied with chemical purity ≥98% and isotopic enrichment >99% deuterium at the labeled positions . In contrast, unlabeled Fulvestrant-9-sulfone reference standards typically report chemical purity ≥95–98% but lack any isotopic enrichment specification . High isotopic enrichment (>99% D) minimizes the contribution of unlabeled analog to the IS channel, which would otherwise cause signal suppression and quantification inaccuracy at low analyte concentrations [1].

Quality Control Reference Standards Analytical Chemistry

Deuterium vs. 13C Chromatographic Shift

Deuterated internal standards can exhibit slight chromatographic retention time shifts relative to the unlabeled analyte due to the deuterium isotope effect, whereas 13C-labeled standards typically co-elute exactly [1]. This effect is minimal with deuterium labeling at non-exchangeable positions (ΔRT typically <0.05 min under reversed-phase conditions) [2]. However, 13C-labeled Fulvestrant-9-sulfone is not commercially available, making Fulvestrant-9-sulfone-d3 the only isotopically labeled option for this specific metabolite .

Chromatography Method Development Isotope Effects

Applications of Fulvestrant-9-sulfone-d3


Preclinical Pharmacokinetic Quantification

In rodent or non-human primate studies investigating fulvestrant metabolism, accurate measurement of the sulfone metabolite in plasma is essential for establishing metabolite-to-parent ratios and assessing drug-drug interaction potential. Fulvestrant-9-sulfone-d3 serves as the internal standard, enabling precise quantification of the metabolite at concentrations as low as 0.1 ng/mL using LC-MS/MS [1]. The deuterium label ensures co-extraction and co-ionization with the analyte, minimizing matrix effects from plasma proteins and lipids .

Therapeutic Drug Monitoring in Breast Cancer

Clinical studies evaluating fulvestrant exposure-response relationships require reliable quantification of both parent drug and key metabolites. Fulvestrant-9-sulfone-d3 enables validated bioanalytical methods that meet ICH M10 guidelines for precision and accuracy, supporting regulatory submissions for new fulvestrant formulations or combination therapies [2]. The high isotopic enrichment (>99% D) minimizes interference at low ng/mL concentrations typical of trough-level samples .

In Vitro Metabolism Studies

Investigations of CYP450 and UGT-mediated metabolism of fulvestrant often require measurement of the sulfone metabolite in cell culture supernatants or microsomal incubations. Fulvestrant-9-sulfone-d3 provides a stable, chemically identical internal standard that compensates for ion suppression caused by buffer salts and co-eluting matrix components . This enables accurate determination of enzyme kinetic parameters (Km, Vmax) for the sulfone formation pathway [3].

Stability-Indicating Method Development

Pharmaceutical quality control laboratories developing stability-indicating HPLC methods for fulvestrant injectable formulations require reference standards for known degradation products and metabolites. Fulvestrant-9-sulfone-d3 can serve as a retention time marker and internal standard for method ruggedness testing, leveraging its distinct mass (+3 Da) to confirm peak identity in forced degradation samples .

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